molecular formula C7H14ClNO2 B13472424 2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride

2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B13472424
M. Wt: 179.64 g/mol
InChI Key: AYGLJCGICDHACA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of propanoic acid, featuring a cyclopropyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of cyclopropyl ketone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Cyclopropyl alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylamino)propanoic acid hydrochloride
  • 2-Amino-2-methyl-propanoic acid
  • 2-Methyl-2-(phenylsulfanyl)propanoic acid

Uniqueness

2-Cyclopropyl-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities with specific biological activities.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-cyclopropyl-2-(methylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-7(8-2,6(9)10)5-3-4-5;/h5,8H,3-4H2,1-2H3,(H,9,10);1H

InChI Key

AYGLJCGICDHACA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(=O)O)NC.Cl

Origin of Product

United States

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